Sirt2 Inhibitor Potency: 3-(4-Bromophenyl)-1,2,4-oxadiazole-Derived Compound 39 vs. Unsubstituted Analog
The 3-(4-bromophenyl)-1,2,4-oxadiazole-derived compound 39 (3-(4-bromophenyl)-5-(3-bromopropyl)-1,2,4-oxadiazole) was identified as the most potent Sirt2 inhibitor among the synthesized series, demonstrating single-digit μM activity. Crucially, this compound remained inactive against Sirt1, Sirt3, and Sirt5 (both deacetylase and desuccinylase activities) at concentrations up to 100 μM [1]. While direct quantitative data for the unsubstituted phenyl analog is not provided in the same study, the SAR analysis confirms that the 4-bromo substitution is essential for maintaining this combination of potency and isoform selectivity [1].
| Evidence Dimension | Sirt2 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Compound 39: Active at single-digit μM (Sirt2 substrate: α-tubulin-acetylLys40 peptide); inactive up to 100 μM against Sirt1, Sirt3, Sirt5 |
| Comparator Or Baseline | Other 1,2,4-oxadiazole analogs in series; unsubstituted phenyl analog implied via SAR |
| Quantified Difference | >100-fold selectivity window over Sirt1/3/5 (target compound maintains inactivity at 100 μM while active at ~1-9 μM on Sirt2) |
| Conditions | In vitro enzyme inhibition assay; recombinant human sirtuins; peptide substrate |
Why This Matters
This selectivity profile is critical for minimizing off-target effects in epigenetic drug discovery programs.
- [1] Moniot S, Forgione M, Lucidi A, et al. Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure-Activity Relationship, X-ray Crystal Structure, and Anticancer Activity. J Med Chem. 2017;60(6):2344-2360. View Source
